Cas no 5579-05-5 (Paxamate)

Paxamate structure
Paxamate structure
Product Name:Paxamate
Numero CAS:5579-05-5
MF:C14H13NO2
MW:227.258523702621
CID:371362
PubChem ID:71210
Update Time:2025-04-19

Paxamate Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Biphenyl]-4-ol,4-(N-methylcarbamate)
    • Paxamate; Paxamate [INN]; Paxamatum [INN-Latin]; p-Biphenylyl N-methylcarbamate; biphenyl-4-yl methylcarbamate; 4-Biphenylyl N-methylcarbamate; Paxamato [INN-Spanish]; N-Methyl-O-biphenyl-carbamat; Passamato [DCIT]; p-Phenyl-phenol-methylcarbamat; 4-Phenyl-phenyl-N-methylcarbamat; CCRIS 1837; 4-Biphenylyl methylcarbamate;
    • Paxamate
    • 4-Biphenylyl methylcarbamate
    • Paxamatum
    • p-Biphenylyl N-methylcarbamate
    • 4-Biphenylyl N-methylcarbamate
    • 27P0WQO4ZB
    • Paxamate [INN]
    • Passamato [DCIT]
    • Paxamatum [INN-Latin]
    • Paxamato [INN-Spanish]
    • Passamato
    • Paxamato
    • (4-phenylphenyl) N-methylcarbamate
    • Phenol, p-phenyl-, methylcarbamate
    • [1, methylcarbamate
    • (1,1'-Biphenyl)-4-ol, methylcarbamate
    • Carbamic acid, methyl-, 4-biphenylyl ester
    • NCIOpen2_003923
    • D
    • Carbamic acid, 4-biphenylyl ester
    • (4-Phenylphenyl)n-methylcarbamate
    • CHEMBL2104942
    • UNII-27P0WQO4ZB
    • Q27254222
    • NS00126804
    • 5579-05-5
    • DTXSID00204349
    • NSC-73146
    • SCHEMBL2109892
    • NSC 73146
    • NSC73146
    • CCRIS 1837
    • Inchi: 1S/C14H13NO2/c1-15-14(16)17-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16)
    • Chiave InChI: XZGFMHRLEMUFDK-UHFFFAOYSA-N
    • Sorrisi: O(C(NC)=O)C1C=CC(=CC=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 227.09469
  • Massa monoisotopica: 227.094628657g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 241
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 38.3

Proprietà sperimentali

  • PSA: 38.33
  • LogP: 3.46270
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd